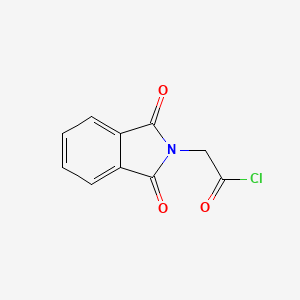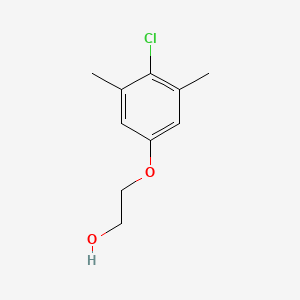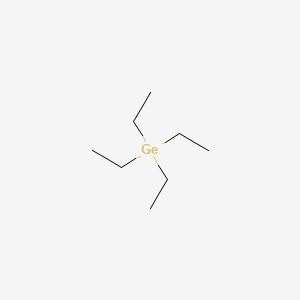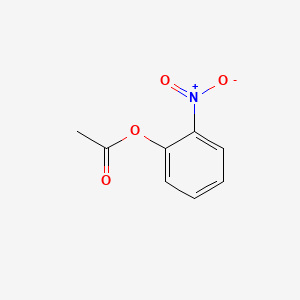
Phthalimidoacetyl chloride
Übersicht
Beschreibung
Phthalimidoacetyl chloride is a chemical compound that is part of the broader class of phthalimides, which are derivatives of phthalic acid. Phthalimides are known for their wide range of applications in industrial and pharmaceutical chemistry due to their reactivity and stability under various conditions. The phthalimide moiety is often used as a protective group for amines and as a key intermediate in the synthesis of a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of phthalimidoacetyl chloride-related compounds involves various chemical reactions. For instance, N-phthalimido β-aminoethanesulfonyl chlorides, which are closely related to phthalimidoacetyl chloride, are synthesized from amino acids using thionyl chloride, a method that is applicable to other N-protected β-aminoethane sulfonic acids . Similarly, the synthesis of 2-(N-phthalimido)ethyl methacrylate, another related compound, is achieved by reacting N-(2-hydroxyethyl) phthalimide with methacryloyl chloride . These methods demonstrate the versatility of phthalimide derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of phthalimidoacetyl chloride and its derivatives is characterized by the presence of the phthalimide group attached to various functional groups. For example, the structure of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide features a phthalimide group linked to a tellurium-containing moiety . The molecular structure of these compounds is crucial as it influences their reactivity and the types of chemical reactions they can undergo.
Chemical Reactions Analysis
Phthalimidoacetyl chloride and its derivatives participate in a variety of chemical reactions. Phthalimidoacetyl isothiocyanate, for instance, undergoes addition-cyclization reactions with nitrogen and carbon nucleophiles to form heterocyclic systems such as 1,2,4-triazoles and 1,3-diazines . Phthalimidesulfenyl chloride reacts with activated arenes to generate ortho-thioquinones, which can further participate in cycloaddition reactions . These reactions highlight the reactivity of phthalimide derivatives and their utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalimidoacetyl chloride derivatives are influenced by their molecular structure. For example, the solubility and intrinsic viscosity of copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate are important characteristics that determine their potential applications . The reactivity ratios of monomers in copolymerization reactions provide insight into the polymerization behavior of phthalimide-containing monomers . Additionally, the stability of phthalimidoacetyl chloride derivatives, such as [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide, make them suitable for use as electrophilic reagents in the synthesis of fluoroalkylthiolated compounds .
Wissenschaftliche Forschungsanwendungen
Exposure to Phthalates and Health Effects : Studies have shown that phthalates, which include compounds related to Phthalimidoacetyl chloride, can have significant health effects. For example, exposure to phthalates has been associated with self-reported diabetes among Mexican women (Svensson et al., 2011). Another study indicated an association between prenatal phthalate exposure and anogenital distance in Swedish boys (Bornehag et al., 2014).
Phthalates in Pharmaceutical Preparations : Phthalates like Phthalimidoacetyl chloride are used in pharmaceutical preparations. A study optimized the hydrophilic-lipophilic balance solid-phase extraction of phthalates in these preparations, highlighting their presence and the need for careful monitoring (Yilmaz, 2019).
Phthalate Leaching from Polymer Films : The leaching of phthalates from polymer films, including those containing Phthalimidoacetyl chloride, has been a subject of study. For instance, the leaching of diethyl and dibutyl phthalate from PVC/phthalate films was analyzed, providing insights into the stability and environmental impact of these substances (Zhang & Chen, 2014).
Phthalate Exposure and Reproductive Hormones : Phthalates are known to affect reproductive hormones in adults. A study found significant associations between specific phthalates and altered levels of reproductive hormones like FSH and inhibin B in men (Duty et al., 2005).
Pediatric Exposure to Phthalates : The potential toxicity of phthalate plasticizers in children is a critical area of study. Phthalates can cause various health issues in children, including developmental and reproductive toxicity (Shea, 2003).
Phthalates and Ovarian Effects : Research has also explored the effects of phthalates on female reproductive health, particularly focusing on the ovary. Phthalates have been shown to interfere with ovarian function, affecting processes like folliculogenesis and steroidogenesis (Hannon & Flaws, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZBRCQIKQUQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218053 | |
| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalimidoacetyl chloride | |
CAS RN |
6780-38-7 | |
| Record name | Phthalimidoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimidoacetyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phthalimidoacetyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HB2C3TVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)










